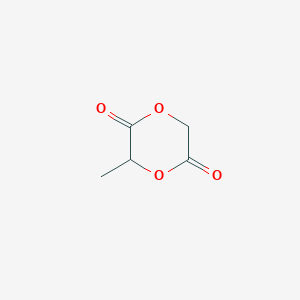

3-Methyl-1,4-dioxane-2,5-dione

Vue d'ensemble

Description

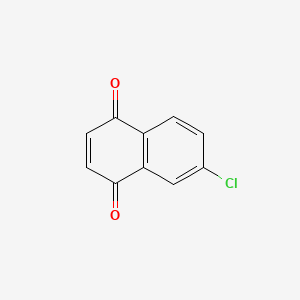

3-Methyl-1,4-dioxane-2,5-dione is a member of the class of dioxane diones . It is a biodegradable and sequenced compound with four stereoisomers . It has a molecular formula of C5H6O4 , an average mass of 130.099 Da , and a ChemSpider ID of 8466282 .

Synthesis Analysis

The synthesis of this compound involves a reaction between polylactide, PLA, in the presence of DMAP and NaBPh4 . The cyclic esters this compound and 3,6,6-trimethyl-1,4-dioxane-2,5-dione undergo similar ring enlarging reactions to give cyclic 18-membered ring esters as determined by ESI-MS .Molecular Structure Analysis

The molecule of this compound possesses a 1,4-dioxane-2,5-dione six-membered ring, as well as two different substituents, i.e., methyl and propynyloxymethyl groups, linked to atoms C1 and C3, respectively . The hemilactide heterocycle exhibits a twist-boat conformation .Chemical Reactions Analysis

This compound has been shown to degrade in mammalian tissue by ring opening and polymerization reactions .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 296.0±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.6±3.0 kJ/mol and a flash point of 160.9±18.8 °C . It has a molar refractivity of 26.6±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 101.5±3.0 cm3 .Applications De Recherche Scientifique

Polymerization and Material Enhancement

3-Methyl-1,4-dioxane-2,5-dione derivatives have been utilized in various polymerization processes. For instance, (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione, synthesized from L-lactide, was used in the preparation of high molecular weight polymers with high Tg (glass transition temperatures). These polymers demonstrated significant improvements in toughness when compared to PLA (polylactic acid), especially when incorporated into polymeric alloys of PLA (Jing & Hillmyer, 2008). Similarly, the synthesis of 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione (BMD) from L-malic acid led to controlled ring-opening polymerization (ROP) without transesterification side reactions, resulting in hydrophilic poly(glycolic-co-malic acid)s (PGMAs) (Pounder & Dove, 2010).

Synthesis of Novel Monomers

The compound has also been central to the synthesis of novel monomers. l-Ascorbic and d-isoascorbic acids were used to prepare 1,4-dioxane-2,5-dione-type monomers, which were then polymerized with d,l-lactide. The resulting polymers were characterized as amorphous and stable up to 250 degrees Celsius (Bueno, Molina, & Galbis, 2009). Moreover, copolymerization of 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione and L-lactide resulted in functionalized bioabsorbable polymers with pendant carboxylic groups, which showed faster hydrolysis than poly(L-lactide) (Kimura, Shirotani, Yamane, & Kitao, 1993).

Degradable Polyesters

The monomer has been instrumental in creating degradable polyesters. The ring-opening polymerization of a novel heterocyclic monomer derived from glycolic acid and partially protected gluconic acid, was explored, leading to polymers with distinct microstructures depending on the catalyst used (Benabdillah, Coudane, Boustta, Engel, & Vert, 1999). Additionally, novel degradable polymers combining D-gluconic acid with lactic and glycolic acids were synthesized for potential biomedical and pharmaceutical applications (Marcincinova-Benabdillah, Boustta, Coudane, & Vert, 2001).

Orientations Futures

Asymmetrically substituted hemilactides, such as 3-Methyl-1,4-dioxane-2,5-dione, are important precursors for obtaining regular derivatives of polylactide polymers . These polymers are widely employed in biodegradable plastics and in the food and biomedical industries due to their intrinsic biocompatibility and biodegradability . The development of new polylactide materials with regular structures could clarify polymer behavior at the supramolecular level and achieve new useful properties .

Mécanisme D'action

Target of Action

3-Methyl-1,4-dioxane-2,5-dione, also known as 3-Methyl Glycolide , is a structural analog of 1,4-dioxane-2,5-dione (glycolide) with methyl- or methylene- containing substituents at the sp3C atoms . It is primarily targeted towards the synthesis of polylactide polymers , which are widely employed in biodegradable plastics and in the food and biomedical industries due to their intrinsic biocompatibility and biodegradability .

Mode of Action

The compound interacts with its targets through a process of polymerization . The bulkier propynyloxymethyl group is in an axial position with a gauche conformation for the CH2–O–CH2–C segment . This interaction leads to the creation of new polylactide materials with regular structures .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of polylactide polymers . These polymers are crucial in the production of biodegradable plastics and other materials used in various industries . The compound’s action on these pathways allows for the creation of new polylactide materials with regular structures .

Result of Action

The result of the compound’s action is the production of new polylactide materials with regular structures . These materials have applications in the creation of biodegradable plastics and other materials used in the food and biomedical industries .

Propriétés

IUPAC Name |

3-methyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-3-5(7)8-2-4(6)9-3/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXNGTMKSZHHCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OCC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437810 | |

| Record name | 3-methyl-1,4-dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57321-93-4 | |

| Record name | 3-methyl-1,4-dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the structure of polymers made from 3-Methyl-1,4-dioxane-2,5-dione compared to other similar polymers?

A1: Polymers derived from this compound, while having the same empirical formula as copolymers of lactic and glycolic acid, exhibit distinct physical characteristics. This difference stems from their more regular steric configuration, resulting in predominantly regular side chain spacing and a tendency toward higher crystallinity. []

Q2: Can you elaborate on the applications of this compound in a surgical context?

A2: this compound, and its 3,6-unsymmetrically substituted derivatives, can be polymerized to create materials suitable for surgical use. These polymers exhibit desirable mechanical properties and are particularly valuable due to their bioabsorbability. Upon implantation into living mammalian tissue, they degrade over time and are replaced by naturally growing tissue. []

Q3: What are the implications of using 4-dimethylaminopyridine (DMAP) and Sodium tetraphenylborate (NaBPh4) in conjunction with this compound?

A3: The reaction of this compound with DMAP and NaBPh4 in a specific ratio and under heated conditions leads to the formation of an 18-membered cyclic ester. This ring-enlarging reaction is thought to be initiated by the interaction between DMAP and NaBPh4 at elevated temperatures, creating reactive intermediates that facilitate the formation of the larger ring structure. []

Q4: How does the incorporation of this compound impact the properties of block copolymers?

A4: Poly(styrene-b-(lactic acid-alt-glycolic acid)) (PS-b-PLGA) block copolymers, synthesized using this compound (referred to as LGA in the study), demonstrate unique properties. Notably, the χ value of PS-b-PLGA is double that of poly(styrene-b-racemic lactide) (PS-b-PDLLA) at 150 °C. This difference in χ values indicates a significant impact on the miscibility and self-assembly behavior of the block copolymer. []

Q5: Has this compound been identified in any naturally occurring sources, and if so, what is its potential significance?

A5: Yes, this compound has been identified as a phytoconstituent in the aqueous seed extract of Momordica charantia Linn (MCA). This is noteworthy because MCA exhibits antidiabetic activity, and this compound, along with other identified compounds, displayed promising interactions with the α-glucosidase enzyme in computational docking studies. This suggests that this compound might contribute to the antidiabetic properties of MCA. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B3053900.png)

![4-[(4-Pentylphenyl)ethynyl]benzonitrile](/img/structure/B3053919.png)

![2-Phenylpyrazolo[1,5-a]pyridine](/img/structure/B3053920.png)